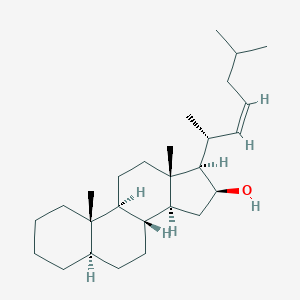
5alpha-Cholest-22-en-16beta-ol, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Cholest-22-en-16beta-ol, (Z)-, also known as 22-hydroxycholesterol, is a naturally occurring cholesterol metabolite that has been found to play a critical role in various biological processes. This compound has been identified as a potent regulator of cholesterol homeostasis and has been implicated in several physiological and pathological conditions.
Wirkmechanismus
5alpha-Cholest-22-en-16beta-ol, (Z)-, exerts its effects through several mechanisms. It has been shown to activate the liver X receptor (LXR), a nuclear receptor that regulates cholesterol metabolism. Activation of LXR leads to the upregulation of genes involved in cholesterol efflux and the downregulation of genes involved in cholesterol synthesis. Additionally, it has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
5alpha-Cholest-22-en-16beta-ol, (Z)-, has been found to have several biochemical and physiological effects. It has been shown to increase the efflux of cholesterol from macrophages, leading to a decrease in foam cell formation, a hallmark of atherosclerosis. Additionally, it has been found to reduce the accumulation of amyloid-beta, a protein that is implicated in the pathogenesis of Alzheimer's disease, in the brain. It has also been shown to protect against oxidative stress and to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5alpha-Cholest-22-en-16beta-ol, (Z)-, in lab experiments is that it is a naturally occurring compound that is readily available. Additionally, it has been extensively studied, and its mechanisms of action are well understood. However, one of the limitations of using this compound is that it is not very stable and can degrade over time, leading to inconsistent results.
Zukünftige Richtungen
There are several future directions for research on 5alpha-Cholest-22-en-16beta-ol, (Z)-. One area of interest is its potential as a therapeutic target for the treatment of atherosclerosis and other cardiovascular diseases. Additionally, its role in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders is an area of active research. Finally, its anti-inflammatory and neuroprotective properties make it a potential candidate for the treatment of various inflammatory and neurological conditions.
Synthesemethoden
5alpha-Cholest-22-en-16beta-ol, (Z)-, can be synthesized through a multistep process starting from cholesterol. The first step involves the oxidation of cholesterol to 5alpha-Cholest-22-en-16beta-ol, (Z)-olesterol using a combination of pyridinium chlorochromate and pyridine. This is followed by the reduction of the keto group at position 16 using sodium borohydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5alpha-Cholest-22-en-16beta-ol, (Z)-, has been extensively studied for its role in various biological processes. It has been found to be a potent regulator of cholesterol homeostasis, and its levels have been shown to be altered in several pathological conditions such as atherosclerosis, Alzheimer's disease, and cancer. Additionally, it has been found to have anti-inflammatory and neuroprotective properties.
Eigenschaften
CAS-Nummer |
14949-11-2 |
|---|---|
Produktname |
5alpha-Cholest-22-en-16beta-ol, (Z)- |
Molekularformel |
C27H46O |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
(5R,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)25-24(28)17-23-21-13-12-20-11-6-7-15-26(20,4)22(21)14-16-27(23,25)5/h8,10,18-25,28H,6-7,9,11-17H2,1-5H3/b10-8-/t19-,20-,21-,22+,23+,24+,25+,26+,27+/m1/s1 |
InChI-Schlüssel |
HXPUAWPXMDKAMW-QOEZJERISA-N |
Isomerische SMILES |
C[C@H](/C=C\CC(C)C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C)O |
SMILES |
CC(C)CC=CC(C)C1C(CC2C1(CCC3C2CCC4C3(CCCC4)C)C)O |
Kanonische SMILES |
CC(C)CC=CC(C)C1C(CC2C1(CCC3C2CCC4C3(CCCC4)C)C)O |
Synonyme |
(Z)-5α-Cholest-22-en-16β-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



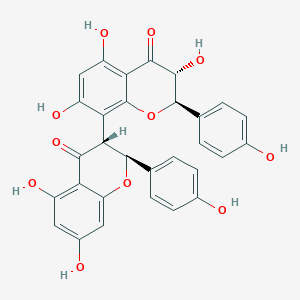
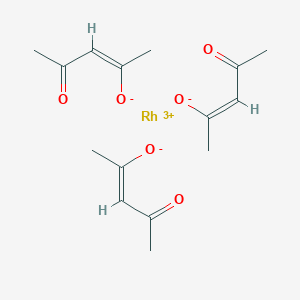

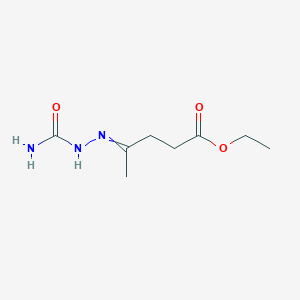
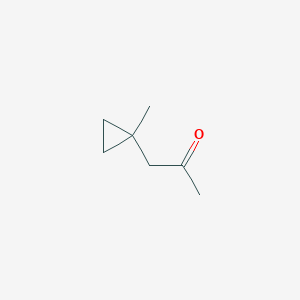
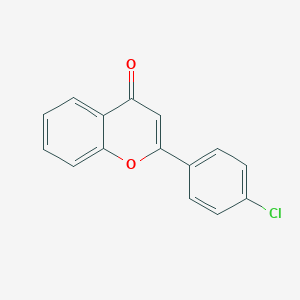
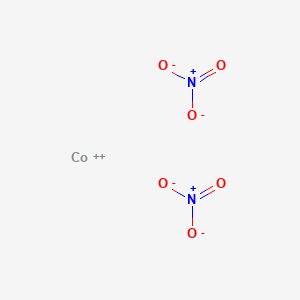
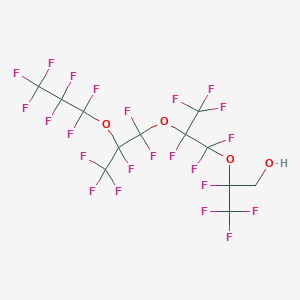
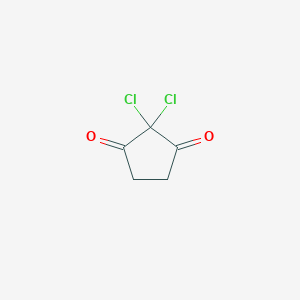
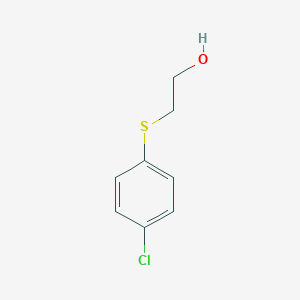
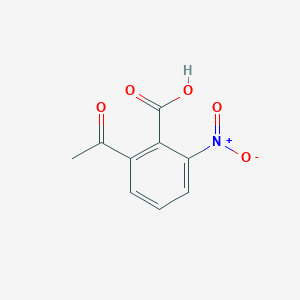
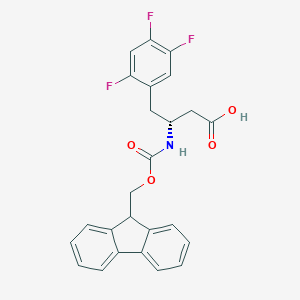
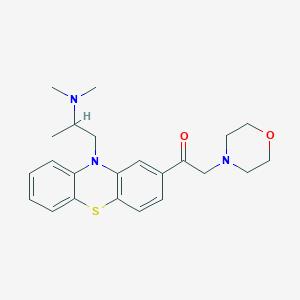
![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)